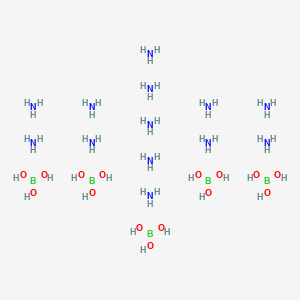

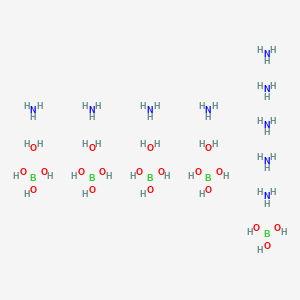

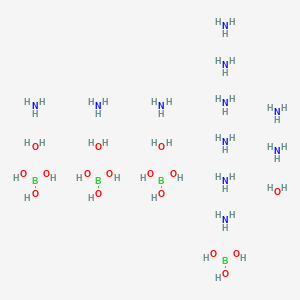

pentakis(boric acid) tridecaamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azane, commonly known as ammonia, is a simple compound consisting of nitrogen and hydrogen with the chemical formula NH₃. It is a colorless gas with a pungent odor and is highly soluble in water. Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron with the chemical formula H₃BO₃. It appears as a white crystalline solid and is soluble in water. Both compounds have significant industrial and scientific applications.

Vorbereitungsmethoden

Azane

Azane can be synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst:

N2+3H2→2NH3

Boric Acid

Boric acid is typically produced by reacting borax (sodium tetraborate) with a mineral acid such as hydrochloric acid:

Na2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2O

Analyse Chemischer Reaktionen

Azane

Azane undergoes various chemical reactions, including:

Oxidation: Azane can be oxidized to form nitrogen gas and water.

4NH3+3O2→2N2+6H2O

Reduction: Azane can act as a reducing agent, reducing metal oxides to metals.

3CuO+2NH3→3Cu+N2+3H2O

Substitution: Azane can react with halogens to form halides.

NH3+Cl2→NH2Cl+HCl

Boric Acid

Boric acid undergoes reactions such as:

Esterification: Reacts with alcohols to form borate esters.

H3BO3+3ROH→B(OR)3+3H2O

Dehydration: Heating boric acid leads to the formation of boron trioxide.

2H3BO3→B2O3+3H2O

Wissenschaftliche Forschungsanwendungen

Azane

Azane is widely used in:

Chemistry: As a precursor to nitrogen-containing compounds.

Biology: As a nitrogen source for microorganisms.

Medicine: In the synthesis of pharmaceuticals.

Industry: In the production of fertilizers and explosives.

Boric Acid

Boric acid has applications in:

Chemistry: As a reagent in organic synthesis.

Biology: As an antiseptic and insecticide.

Medicine: In the treatment of fungal infections.

Industry: In the manufacture of glass, ceramics, and as a neutron absorber in nuclear reactors.

Wirkmechanismus

Azane

Azane acts as a nucleophile in many reactions due to the lone pair of electrons on the nitrogen atom. It can donate this pair to form bonds with electrophiles.

Boric Acid

Boric acid acts as a Lewis acid by accepting electron pairs from donor molecules. It forms complexes with hydroxyl groups in biological molecules, which can inhibit enzyme activity and disrupt cellular processes.

Vergleich Mit ähnlichen Verbindungen

Azane

Similar compounds include:

Hydrazine (N₂H₄): More reactive and used as a rocket propellant.

Methylamine (CH₃NH₂): Used in organic synthesis and as a precursor to pharmaceuticals.

Boric Acid

Boron Trioxide (B₂O₃): Used in glass and ceramics.

Borax (Na₂B₄O₇): Used in detergents and as a flux in metallurgy.

Azane and boric acid are unique due to their specific chemical properties and wide range of applications in various fields.

Eigenschaften

IUPAC Name |

azane;boric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BH3O3.13H3N/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;13*1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUJRUHMJLNTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.N.N.N.N.N.N.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H54N13O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B8145882.png)

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8145899.png)

![azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxy-4-hydroxy-5-methoxy-3-sulfooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B8145951.png)

![3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid](/img/structure/B8145973.png)